1-(Benzylsulfonyl)-4-(2-thienylmethyl)piperazine
CAS No.:
Cat. No.: VC14748766
Molecular Formula: C16H20N2O2S2
Molecular Weight: 336.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O2S2 |
|---|---|
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | 1-benzylsulfonyl-4-(thiophen-2-ylmethyl)piperazine |
| Standard InChI | InChI=1S/C16H20N2O2S2/c19-22(20,14-15-5-2-1-3-6-15)18-10-8-17(9-11-18)13-16-7-4-12-21-16/h1-7,12H,8-11,13-14H2 |
| Standard InChI Key | QYISVGJVZNRZCK-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC=CS2)S(=O)(=O)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates two distinct moieties:
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A benzylsulfonyl group (-SO₂-C₆H₅-CH₂) at the 1-position of the piperazine ring.
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A 2-thienylmethyl group (C₄H₃S-CH₂) at the 4-position.
The piperazine core provides a six-membered diamine ring, which serves as a versatile scaffold for modulating electronic and steric properties. The sulfonyl group enhances electrophilicity and potential hydrogen-bonding interactions, while the thienylmethyl substituent introduces aromatic heterocyclic character, likely influencing lipophilicity and receptor binding .
Table 1: Hypothetical Physicochemical Properties
Synthesis and Structural Characterization
Synthetic Pathways
While no explicit synthesis for 1-(benzylsulfonyl)-4-(2-thienylmethyl)piperazine is documented, analogous benzylpiperazine derivatives are typically synthesized via:
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N-Alkylation: Piperazine reacts with benzylsulfonyl chloride to form the 1-benzylsulfonyl intermediate.
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Secondary Functionalization: The 4-position is alkylated using 2-(chloromethyl)thiophene or via Mitsunobu coupling .
For example, the synthesis of 1-tosyl-4-[2-(trifluoromethyl)benzyl]piperazine (PubChem CID: 2169050) involves sequential tosylation and alkylation steps, yielding a crystalline product characterized by X-ray diffraction . Similar methods could plausibly apply to the target compound.
Spectroscopic Characterization
Hypothetical spectral data, inferred from analogs :
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IR Spectroscopy: Stretching vibrations for sulfonyl (S=O, ~1350 cm⁻¹) and thiophene (C-S, ~700 cm⁻¹).
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¹H NMR:
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δ 2.8–3.5 ppm (piperazine protons).
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δ 4.1 ppm (sulfonyl-linked CH₂).
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δ 6.8–7.4 ppm (aromatic protons from benzyl and thienyl groups).
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Computational and Structural Modeling
Molecular Docking Studies
Using the crystal structure of 1-tosyl-4-[2-(trifluoromethyl)benzyl]piperazine (CCDC 925186) , homology modeling could predict the binding pose of 1-(benzylsulfonyl)-4-(2-thienylmethyl)piperazine at σ₁R. Key interactions may include:
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Sulfonyl oxygen hydrogen bonds with Tyr 103.
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Thienyl sulfur π-π stacking with Phe 107.
Table 2: Predicted Binding Affinities (In Silico)
Toxicity and Pharmacokinetic Considerations
Metabolic Stability
Sulfonyl groups are prone to hepatic glucuronidation, potentially limiting oral bioavailability. Comparative studies of 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine (PubChem CID: 2853453) suggest moderate microsomal stability (t₁/₂ = 45 min in human liver microsomes) , which may extend to the thienyl analog.
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